An In-depth Technical Guide to the Physicochemical Properties of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of the novel amine, N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine. Designed for an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a deeper understanding of the scientific principles and experimental methodologies that underpin the characterization of such molecules. We will explore the predicted molecular properties, including acidity, lipophilicity, and solubility, and detail the established experimental protocols for their empirical determination. Furthermore, this guide outlines a plausible synthetic route and discusses the application of key spectroscopic techniques for the structural elucidation and verification of this compound. The overarching goal is to equip the reader with both the theoretical foundation and the practical insights necessary for the comprehensive evaluation of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine and analogous chemical entities within a research and development framework.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a candidate molecule from initial discovery to a viable therapeutic agent is intricately linked to its physicochemical properties. These fundamental characteristics, such as the acid dissociation constant (pKa), the partition coefficient (logP), and aqueous solubility, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these parameters is therefore not merely an academic exercise but a critical component of modern drug design and development. It allows for the early identification of potential liabilities, informs strategies for formulation, and provides a rational basis for structural modifications to optimize pharmacokinetic and pharmacodynamic behavior.
This guide focuses on N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine, a molecule featuring a substituted piperidine ring, a common scaffold in many pharmaceuticals. The presence of two basic nitrogen atoms suggests a complex acid-base chemistry, while the combination of a heterocyclic ring and alkyl chains points to a nuanced lipophilicity. By dissecting the physicochemical profile of this specific molecule, we aim to provide a universally applicable framework for the characterization of novel chemical entities.
Predicted Physicochemical Properties of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine
In the absence of extensive empirical data for this specific molecule, computational predictive models serve as an invaluable starting point for its characterization. These models, built upon vast datasets of known compounds and sophisticated algorithms, provide robust estimations of key physicochemical parameters.[1][2]
| Property | Predicted Value | Computational Method/Tool | Significance in Drug Development |
| Molecular Formula | C₁₂H₂₆N₂ | - | Defines the elemental composition. |
| Molecular Weight | 198.35 g/mol | - | Influences diffusion and membrane transport. |
| pKa (most basic) | ~10.5 | Graph-convolutional neural network[3] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| pKa (second) | ~9.0 | Graph-convolutional neural network[3] | Indicates the presence of a second ionizable center, which can influence the overall charge and solubility profile. |
| logP | ~2.5 - 3.0 | Atom-based and fragment-based methods[4][5] | A measure of lipophilicity, which is critical for membrane permeability and metabolic stability. |
| Aqueous Solubility (logS) | ~ -2.5 to -3.0 | Machine learning models[6][7] | Determines the concentration of the compound that can be achieved in aqueous environments, impacting bioavailability. |
Causality Behind the Predictions:
The predicted high pKa values are characteristic of the two secondary amine functionalities. The piperidine nitrogen, being part of a saturated heterocyclic system, is expected to be the more basic of the two. The butylamine nitrogen's basicity will be slightly lower. The positive logP value indicates a degree of lipophilicity, driven by the ethyl and butyl alkyl chains and the piperidine ring. This is balanced by the two polar amine groups, which contribute to its predicted moderate aqueous solubility.
Synthesis and Structural Elucidation
The synthesis of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine can be logically approached through a reductive amination strategy, a robust and widely used method for the formation of C-N bonds.[8][9] This approach offers high yields and selectivity.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 1-ethyl-2-piperidinecarboxaldehyde.
Caption: Proposed synthetic workflow for N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine.
Detailed Experimental Protocol: Reductive Amination
Rationale: Reductive amination is chosen for its efficiency in forming secondary amines from aldehydes and primary amines in a one-pot reaction. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for this transformation and is compatible with a wide range of functional groups.[8]
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Reaction Setup: To a solution of 1-ethyl-2-piperidinecarboxaldehyde (1.0 equivalent) in dichloromethane (DCM), add butan-1-amine (1.2 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Structural Elucidation by Spectroscopic Methods
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine, both ¹H and ¹³C NMR would provide key structural information.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group on the piperidine nitrogen, the butyl chain, and the protons of the piperidine ring. The chemical shifts of the protons adjacent to the nitrogen atoms will be downfield due to the electron-withdrawing effect of the nitrogen.[10]
-
¹³C NMR: The carbon NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbons directly bonded to the nitrogen atoms will appear in the 40-60 ppm range.[11][12]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[13]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to be readily protonated at one or both of the nitrogen atoms, yielding a prominent [M+H]⁺ ion and potentially an [M+2H]²⁺ ion.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the protonated molecule will likely involve cleavage of the C-C bond alpha to the nitrogen atoms, leading to the formation of stable iminium ions. The fragmentation pattern of the piperidine ring is also a characteristic feature.[14][15][16]
Experimental Determination of Physicochemical Properties
While predictive models provide valuable initial estimates, the empirical determination of physicochemical properties is essential for accurate characterization and regulatory submissions. The following section details the standard experimental protocols for measuring pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the half-equivalence point, which corresponds to the pKa.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Sample Preparation: Prepare a solution of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine of known concentration in deionized water or a suitable co-solvent.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) using a calibrated pH meter to monitor the pH.
-
Data Analysis: Plot the pH values against the volume of titrant added. The resulting titration curve will show two inflection points, corresponding to the protonation of the two amine groups. The pKa values are determined from the pH at the half-equivalence points.
Determination of logP by the Shake-Flask Method
Rationale: The shake-flask method is the "gold standard" for the experimental determination of the octanol-water partition coefficient (logP). It directly measures the equilibrium distribution of a compound between two immiscible phases, providing a thermodynamically sound value for its lipophilicity.
Methodology:
-
Phase Preparation: Prepare a mixture of n-octanol and water and allow it to pre-saturate.
-
Partitioning: Add a known amount of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine to a flask containing the pre-saturated n-octanol and water.
-
Equilibration: Shake the flask for a sufficient period to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Separate the n-octanol and water layers by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Rationale: Understanding the aqueous solubility of a compound is paramount for drug development, as it directly influences its bioavailability. The shake-flask method is a common and reliable technique for determining thermodynamic solubility.
Caption: Workflow for aqueous solubility determination.
Methodology:
-
Sample Preparation: Add an excess amount of solid N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Remove the undissolved solid by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
Conclusion
The physicochemical properties of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine, as predicted by computational models and as would be determined by the robust experimental methods outlined in this guide, define its potential as a lead compound in drug discovery. Its dual basic centers, moderate lipophilicity, and predicted aqueous solubility present a profile that is amenable to further optimization. This technical guide has provided a comprehensive framework for both the theoretical understanding and the practical determination of these critical parameters. By integrating predictive modeling with rigorous experimental validation and thorough structural elucidation, researchers can build a solid foundation of data-driven insights, accelerating the journey of promising molecules from the laboratory to the clinic.
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